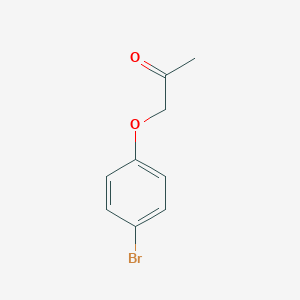

1-(4-Bromophenoxy)-2-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related bromophenol compounds involves various strategies. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized using spectroscopic evidence . Another paper describes a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which could be analogous to the synthesis of 1-(4-Bromophenoxy)-2-propanone . Additionally, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for chemoselective preparation of bromodifluoromethyl thiazoles is reported, which demonstrates the versatility of brominated synthons in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromophenol compounds can be complex, as seen in the study of a cyclohexanonyl bromophenol . The structure and stereochemistry of related compounds have been elucidated using X-ray crystallographic analysis, as in the case of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one . These studies provide a foundation for understanding the molecular structure of 1-(4-Bromophenoxy)-2-propanone.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. For example, the thermal decomposition of brominated flame retardants has been studied, revealing mechanisms such as hydrogen shifts and bimolecular condensation reactions . The reactivity of bromophenol compounds with different reagents, leading to the formation of heterocyclic systems, is also documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from spectroscopic, XRD, and computational studies. For instance, the spectroscopic and XRD analysis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provides insights into the intermolecular contacts and molecular geometry . The crystal structures of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, have been determined, which can help predict the properties of 1-(4-Bromophenoxy)-2-propanone .

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

Research has demonstrated the significance of soil parameters such as pH, organic carbon content, and iron oxides in the sorption of phenoxy herbicides, which are chemically related to "1-(4-Bromophenoxy)-2-propanone" (Werner et al., 2012). This study provides insights into how similar brominated compounds may interact with environmental matrices, highlighting the relevance of understanding these interactions for pollution management and remediation strategies.

Environmental Concentrations and Toxicology of Brominated Phenols

Brominated phenols, which share structural similarities with "1-(4-Bromophenoxy)-2-propanone," are widely produced for use in various industrial applications. Studies on these compounds focus on their occurrence in the environment, toxicokinetics, and toxicodynamics, illustrating the need for further research on their environmental fate and potential health impacts (Koch & Sures, 2018).

Microbial Production of Propanol

The microbial production of propanol, a process relevant to "1-(4-Bromophenoxy)-2-propanone" due to its propanone moiety, has been explored for its potential applications in biofuels and as a precursor for chemical synthesis. Advances in metabolic engineering and fermentation strategies highlight the challenges and opportunities in utilizing microbes for the production of valuable chemicals from renewable resources (Walther & François, 2016).

Novel Brominated Flame Retardants in Consumer Goods

The occurrence and impact of novel brominated flame retardants, including those structurally related to "1-(4-Bromophenoxy)-2-propanone," in consumer goods and the environment have been reviewed. This research emphasizes the importance of monitoring these compounds due to their potential health and ecological risks (Zuiderveen et al., 2020).

Downstream Processing of Biologically Produced Diols

The review on the downstream processing of biologically produced diols, such as 1,3-propanediol, sheds light on the challenges and advancements in the separation and purification processes essential for the industrial production of chemicals. This research is indirectly relevant to "1-(4-Bromophenoxy)-2-propanone" by highlighting the importance of efficient processing techniques in biotechnological applications (Xiu & Zeng, 2008).

Safety And Hazards

properties

IUPAC Name |

1-(4-bromophenoxy)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPFUJANAPAZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564353 |

Source

|

| Record name | 1-(4-Bromophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxy)propan-2-one | |

CAS RN |

18621-22-2 |

Source

|

| Record name | 1-(4-Bromophenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)

![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)